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Isoquinolin-4-yl 4-methylbenzenesulfonate Documentation Hub

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  • Product: Isoquinolin-4-yl 4-methylbenzenesulfonate
  • CAS: 1532-82-7

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Synthesis of 4-Substituted Isoquinoline Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals The isoquinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds, including natural alkaloids like papaverine and berberine, as well as synthetic drugs such as the anesthetic dimethisoquin and the antihypertensive agent debrisoquine.[1][2][3] Specifically, substitution at the C4 position of the isoquinoline ring is a critical design element for modulating biological activity, influencing factors like target binding affinity, selectivity, and pharmacokinetic properties. The development of robust and versatile synthetic routes to access 4-substituted isoquinoline intermediates is therefore a paramount objective in modern drug discovery.

This technical guide provides an in-depth exploration of the core synthetic strategies for preparing these vital intermediates. Moving beyond a simple recitation of protocols, we will dissect the causality behind methodological choices, compare classical and modern approaches, and illuminate the pivotal role of key intermediates that serve as gateways to molecular diversity.

Pillar 1: Classical Annulation Strategies and Their Intermediates

Classical methods focus on constructing the bicyclic isoquinoline core from acyclic precursors. While often not directly yielding C4-substituted products, they generate essential reduced isoquinoline intermediates—dihydroisoquinolines and tetrahydroisoquinolines—that can be functionalized in subsequent steps.

The Bischler-Napieralski Reaction

This foundational method involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[4] This intermediate is arguably one of the most important in isoquinoline chemistry.

Causality & Expertise: The choice of the Bischler-Napieralski reaction is dictated by the desired substitution pattern, particularly at the C1 position, which is derived from the acyl group of the starting amide. The reaction proceeds via an intramolecular electrophilic aromatic substitution, meaning the aromatic ring of the phenylethylamine must be sufficiently electron-rich to facilitate cyclization.[2]

Key Intermediate: 3,4-Dihydroisoquinolines The primary product, a 3,4-dihydroisoquinoline, is not yet aromatic in the newly formed heterocyclic ring. This is a crucial feature; the endocyclic imine is reactive, and the C4 position, being an allylic methylene, possesses unique reactivity. These intermediates are rarely the final target but are workhorses for further elaboration. They can be:

  • Dehydrogenated: Aromatization to the fully conjugated isoquinoline is a common subsequent step, often achieved using palladium on carbon (Pd/C), sulfur, or other oxidizing agents.[2]

  • Reduced: Treatment with reducing agents like sodium borohydride (NaBH₄) yields the corresponding 1,2,3,4-tetrahydroisoquinoline.[5]

Diagram: The Bischler-Napieralski Reaction Mechanism

Bischler-Napieralski Mechanism cluster_0 Amide Formation & Activation cluster_1 Cyclization & Aromatization Amide β-Phenylethylamide Activated N-Acyliminium Ion Intermediate Amide->Activated POCl₃ or P₂O₅ Cyclized Cyclized Intermediate Activated->Cyclized Electrophilic Aromatic Substitution DHIQ 3,4-Dihydroisoquinoline (Key Intermediate) Cyclized->DHIQ Elimination of H₂O Isoquinoline 1-Substituted Isoquinoline DHIQ->Isoquinoline Oxidation (e.g., Pd/C)

Caption: Mechanism showing the formation of the 3,4-dihydroisoquinoline intermediate.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a 1,2,3,4-tetrahydroisoquinoline (THIQ).[2][6] This reaction is particularly powerful as it can be performed under mild conditions, especially when the aromatic ring is activated with electron-donating groups, and is a key reaction in the biosynthesis of many isoquinoline alkaloids.[2][6]

Key Intermediate: 1,2,3,4-Tetrahydroisoquinolines (THIQs) THIQs are stable, non-aromatic heterocyclic amines that serve as versatile scaffolds.[5][7] Their importance lies in their conformational flexibility and the presence of multiple sites for functionalization. Accessing C4-substituted analogs from a THIQ intermediate typically involves an oxidation-addition strategy.[8]

Experimental Protocol: Oxidation of a THIQ to an Isoquinolone Intermediate This protocol outlines a general procedure for converting a THIQ into an isoquinolone, which can then be used to introduce a C4 substituent.

  • Dissolution: Dissolve the 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Oxidation: Add an oxidizing agent (e.g., chromium trioxide, potassium permanganate) portion-wise at 0 °C.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a reducing agent like sodium bisulfite solution.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting 2,3-dihydro-4(1H)-isoquinolone by column chromatography.

  • Validation: The purified isoquinolone can then be reacted with a Grignard or organolithium reagent, which will add to the ketone at the C4 position, followed by dehydration to yield the C4-substituted isoquinoline.[8]

The Pomeranz-Fritsch Reaction

This reaction synthesizes the isoquinoline ring by the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[9][10][11] A key modification by Bobbitt involves a reduction step to generate an aminoacetal, which then cyclizes to form a 4-hydroxy-tetrahydroisoquinoline, providing a direct handle at the C4 position.[7][11]

Key Intermediate: 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline The Bobbitt modification directly installs a hydroxyl group at the C4 position.[7] This hydroxyl group is a versatile functional handle. It can be eliminated to form an enamine, oxidized to a ketone (as described previously), or used as a leaving group for nucleophilic substitution, making it a highly valuable intermediate for C4-functionalization.

Pillar 2: Modern Strategies Employing Pre-formed Cores

Modern synthetic chemistry often favors late-stage functionalization, where a common core is synthesized and then diversified. For 4-substituted isoquinolines, this approach relies heavily on transition-metal-catalyzed cross-coupling and C-H activation, using key halogenated or borylated intermediates.

Cross-Coupling via 4-Halo-isoquinoline Intermediates

The most direct path to a diverse array of C4-substituted isoquinolines begins with a "handle" at the C4 position, most commonly a bromine atom. 4-Bromoisoquinoline is a commercially available and highly effective starting material for numerous cross-coupling reactions.[12][13][14]

Key Intermediate: 4-Bromoisoquinoline This intermediate is the linchpin for introducing carbon-carbon and carbon-heteroatom bonds at the C4 position using well-established palladium-catalyzed cross-coupling reactions.

  • Heck Reaction: Couples 4-bromoisoquinoline with alkenes (e.g., acrylates) to introduce vinyl groups at C4.[12][13]

  • Suzuki Coupling: Reacts 4-bromoisoquinoline with boronic acids or esters to form C(sp²)-C(sp²) bonds, ideal for introducing aryl or vinyl substituents.

  • Sonogashira Coupling: Connects 4-bromoisoquinoline with terminal alkynes, yielding 4-alkynylisoquinolines.

Diagram: Workflow for C4-Substitution via Heck Coupling

Heck_Coupling_Workflow Start 4-Bromoisoquinoline (Key Intermediate) Reaction Heck Reaction Start->Reaction Reagents Reactants: - Acrylate Ester - Pd Catalyst (e.g., Pd(OAc)₂) - Phosphine Ligand (e.g., PPh₃) - Base (e.g., Et₃N) Reagents->Reaction Product 4-(Alkoxycarbonylvinyl)isoquinoline Reaction->Product

Caption: General workflow for synthesizing C4-vinyl isoquinolines via Heck coupling.

Experimental Protocol: Heck Reaction with 4-Bromoisoquinoline This protocol is adapted from literature procedures for the synthesis of C4-substituted isoquinolines.[12]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoisoquinoline (1.0 eq), Palladium(II) acetate (0.05 eq), and a suitable phosphine ligand like triphenylphosphine (0.1 eq).

  • Reagent Addition: Add a degassed solvent (e.g., DMF or acetonitrile), followed by the acrylate ester (1.5 eq) and a base such as triethylamine (2.0 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated ester.

  • Validation: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Comparison of Cross-Coupling Reactions at C4

ReactionCoupling PartnerBond FormedKey Catalyst System
Heck AlkeneC(sp²)-C(sp²)Pd(OAc)₂, PPh₃, Base
Suzuki Boronic Acid/EsterC(sp²)-C(sp²)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)
Sonogashira Terminal AlkyneC(sp²)-C(sp)PdCl₂(PPh₃)₂, CuI, Base
Buchwald-Hartwig Amine/AmideC(sp²)-NPd catalyst, specialized ligand
Direct C-H Activation/Annulation

The frontier of synthetic efficiency involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalized intermediates like halides or organometallics.[15][16] Transition-metal catalysts (e.g., Palladium, Rhodium, Cobalt) can selectively activate a C-H bond on a benzene ring precursor, which then undergoes annulation with an alkyne or alkene to construct the isoquinoline ring system with inherent substitution.[15][16]

Causality & Expertise: This strategy is highly atom-economical. The regioselectivity of the C-H activation is controlled by a directing group on the starting material, often an amide or an imine. The choice of the coupling partner (the alkyne or alkene) directly determines the substitution pattern at the C3 and C4 positions.

Key Intermediate: Cyclometalated Species The reaction proceeds through a five- or six-membered cyclometalated intermediate, where the transition metal has inserted into the ortho C-H bond of the starting arene, guided by the directing group.[16] This intermediate then coordinates to the alkyne/alkene, undergoes migratory insertion, and finally, reductive elimination to furnish the product and regenerate the catalyst. While transient and not isolated, understanding the formation of this intermediate is key to rationalizing the reaction's outcome and optimizing conditions.

Conclusion

The synthesis of 4-substituted isoquinoline intermediates has evolved from classical, multi-step annulation sequences to highly efficient, late-stage functionalization strategies. For the medicinal chemist, the choice of method is a strategic decision based on the desired final structure, available starting materials, and scalability.

  • Classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain indispensable for creating the core tetrahydro- and dihydroisoquinoline frameworks, which are valuable chiral building blocks in their own right.

  • Modern cross-coupling reactions , empowered by the pivotal 4-bromoisoquinoline intermediate, offer unparalleled versatility for rapidly building molecular libraries with diverse C4 substituents.

  • Direct C-H activation represents the cutting edge of efficiency, providing atom-economical routes to complex isoquinolines from simple precursors.

A thorough understanding of the key intermediates—be they dihydroisoquinolines, THIQs, 4-halo-isoquinolines, or transient organometallic species—is the foundation upon which effective drug design and development programs are built.

References

  • recent advances in the synthesis of isoquinoline and its analogue: a review. (2017). ResearchGate. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. (2022). MDPI. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025). International Journal of Pharmaceutical Sciences. [Link]

  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2017). MDPI. [Link]

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. (2007). PMC. [Link]

  • Synthesis of dihydroisoquinolinone-4-methylboronic esters via domino Heck/borylation using a structurally characterized palladacycle as a catalyst. (n.d.). PMC. [Link]

  • Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. (2017). Beilstein Journals. [Link]

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. (n.d.). Bentham Open. [Link]

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. (2007). The Open Medicinal Chemistry Journal. [Link]

  • Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. (n.d.). Slideshare. [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Syntheses of 4-Substituted Isoquinolines. (2025). ResearchGate. [Link]

  • Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. (2022). Thieme. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). PMC. [Link]

  • An efficient synthesis of substituted isoquinolines. (n.d.). Academia.edu. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances (RSC Publishing). [Link]

  • Tetrahydroisoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). RSC Publishing. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). ijstr. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. (2011). Harvard University. [Link]

  • Pomeranz–Fritsch reaction. (n.d.). Wikipedia. [Link]

  • Pomeranz-Fritsch Reaction. (n.d.). Source not available.
  • Process for the preparation of 3,4-dihydroisoquinoline. (n.d.).
  • 3,4-Dihydroisoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Isoquinoline. (n.d.). Wikipedia. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. (2012). PMC. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). PMC. [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (2019). ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling of Isoquinolin-4-yl 4-Methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Strategic Importance of the Isoquinoline Scaffold and Advanced C-C Bond Form...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of the Isoquinoline Scaffold and Advanced C-C Bond Formation

The isoquinoline nucleus is a privileged heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of the isoquinoline scaffold is of paramount importance in medicinal chemistry and drug discovery.[4]

This guide provides a comprehensive overview and detailed protocols for the nickel-catalyzed cross-coupling of isoquinolin-4-yl 4-methylbenzenesulfonate (isoquinolin-4-yl tosylate). This transformation represents a powerful and economically viable strategy for the construction of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds at the C4-position of the isoquinoline ring system. The use of readily available and relatively inexpensive nickel catalysts, in conjunction with the versatile tosylate leaving group, offers a compelling alternative to traditional palladium-catalyzed methods.[5]

Mechanistic Insights: The Nickel Catalytic Cycle in Cross-Coupling of Aryl Tosylates

The nickel-catalyzed cross-coupling of aryl tosylates generally proceeds through a catalytic cycle involving Ni(0) and Ni(II) intermediates. While several specific mechanisms, such as Suzuki-Miyaura, Negishi, and Kumada couplings, exist depending on the nature of the nucleophilic partner, the fundamental steps share common features.

A generalized catalytic cycle for a Suzuki-Miyaura type coupling is depicted below. The cycle is initiated by the reduction of a Ni(II) precatalyst to the active Ni(0) species.

Nickel_Catalytic_Cycle Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition Ni(0)L_n->Oxidative_Addition Ar-OTs Ar-Ni(II)(OTs)L_n Ar-Ni(II)(OTs)L_n Oxidative_Addition->Ar-Ni(II)(OTs)L_n Transmetalation Transmetalation Ar-Ni(II)(OTs)L_n->Transmetalation TsO^- TsO^- Ar-Ni(II)-R_L_n Ar-Ni(II)-R L_n Transmetalation->Ar-Ni(II)-R_L_n Reductive_Elimination Reductive Elimination Ar-Ni(II)-R_L_n->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R R-B(OR')_2 R-B(OR')₂ R-B(OR')_2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for a nickel-catalyzed Suzuki-Miyaura cross-coupling of an aryl tosylate.

Causality Behind Experimental Choices:

  • Nickel Precatalyst: Ni(II) complexes, such as NiCl₂(dppe) or NiCl₂(dppf), are often used as air-stable precatalysts.[3] These are reduced in situ to the active Ni(0) species. The choice of the phosphine ligand is crucial for the efficiency and selectivity of the reaction.

  • Ligand (L): Bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commonly employed to stabilize the nickel catalyst and promote the desired reactivity.[3] The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination.

  • Base: In Suzuki-Miyaura couplings, a base (e.g., K₃PO₄, Cs₂CO₃) is required to activate the organoboron reagent for transmetalation. In Kumada and Negishi couplings, the organometallic reagent is sufficiently nucleophilic and a base is not always necessary.

  • Solvent: Anhydrous, polar aprotic solvents such as tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF) are typically used to ensure the solubility of the reactants and catalyst.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, isoquinolin-4-yl 4-methylbenzenesulfonate, and its subsequent use in a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.

Part 1: Synthesis of Isoquinolin-4-yl 4-Methylbenzenesulfonate

The synthesis of the title compound can be achieved in a two-step sequence starting from the commercially available 4-chloroisoquinoline.

Synthesis_Workflow Start 4-Chloroisoquinoline Step1 Hydrolysis (e.g., aq. HCl, reflux) Start->Step1 Intermediate 4-Hydroxyisoquinoline Step1->Intermediate Step2 Tosylation (TsCl, Pyridine, DCM) Intermediate->Step2 Product Isoquinolin-4-yl 4-methylbenzenesulfonate Step2->Product

Sources

Application

Application Note: The "Mechanistically Bound" C4-Functionalization of Isoquinolines

Topic: Synergistic C-H Activation & Diversification of Isoquinolines via Isoquinolin-4-yl 4-methylbenzenesulfonate Precursors Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synergistic C-H Activation & Diversification of Isoquinolines via Isoquinolin-4-yl 4-methylbenzenesulfonate Precursors Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The functionalization of the isoquinoline core, a privileged pharmacophore in drug discovery (e.g., Fasudil, Papaverine), has traditionally been plagued by regioselectivity challenges. Electrophilic aromatic substitution favors the C5/C8 positions, while nucleophilic addition targets C1. The C4 position has remained a "blind spot," typically requiring de novo ring synthesis or blocking groups to access.

This guide details a breakthrough methodology: Synergistic C-H Activation via "Mechanistically Bound" Rearrangement . By exploiting the unique reactivity of isoquinoline


-oxides with sulfonyl chlorides in the absence of external nucleophiles, researchers can access Isoquinolin-4-yl 4-methylbenzenesulfonate (4-OTs-Isoquinoline)  with exclusive regiocontrol. This precursor serves as a versatile "synergistic platform," enabling rapid library generation via downstream Nickel- and Palladium-catalyzed cross-couplings.

Mechanistic Insight: The "Synergy" of Migration

The core of this technology is not a traditional metal-catalyzed C-H activation, but a rearrangement-driven C-H functionalization .

The Regioselectivity Switch
  • Standard Conditions (Reissert-Henze): Reaction of Isoquinoline

    
    -oxide with TsCl in the presence of a nucleophile (e.g., cyanide, amines) leads to attack at C1 .
    
  • The "Synergistic" Conditions: In the absence of an external nucleophile and base, the activated

    
    -sulfonyloxyisoquinolinium intermediate undergoes an intramolecular migration. The tosylate group acts as both the activator and the functional group, migrating to C4  to restore aromaticity.
    
Graphviz Diagram: Mechanistic Pathway

The following diagram illustrates the divergence between classical C1 functionalization and the C4-selective rearrangement.

CH_Activation_Mechanism cluster_legend Pathway Key IsoQ Isoquinoline NOxide Isoquinoline N-Oxide IsoQ->NOxide Oxidation (mCPBA) Int1 N-Sulfonyloxy Isoquinolinium Ion NOxide->Int1 + TsCl TsCl TsCl / Ts2O Int2 C1-Addition Intermediate Int1->Int2 Path A: + Nu- Int3 [3,3]-Sigmatropic Rearrangement? Int1->Int3 Path B: Conditions Nuc Nucleophile (Nu-) Prod1 C1-Substituted Isoquinoline Int2->Prod1 Elimination NoNuc No Nucleophile No Base Int4 C4-Sulfonyloxy Intermediate Int3->Int4 Migration Prod4 Isoquinolin-4-yl 4-methylbenzenesulfonate Int4->Prod4 Re-aromatization Path A Classical (C1) Path B New Protocol (C4)

Caption: Divergent reaction pathways. Path A represents classical Reissert-type chemistry. Path B depicts the nucleophile-free migration yielding the C4-tosylate precursor.

Experimental Protocols

Protocol A: Synthesis of Isoquinolin-4-yl 4-methylbenzenesulfonate

Objective: Regioselective installation of the tosylate group at C4.[1]

Reagents:

  • Isoquinoline

    
    -oxide (1.0 equiv)
    
  • 
    -Toluenesulfonyl chloride (TsCl) (1.2 – 1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Note: Strictly exclude bases (e.g., TEA, Pyridine) and nucleophiles.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Isoquinoline

    
    -oxide (1.0 mmol) in anhydrous DCM (5.0 mL, 0.2 M).
    
  • Activation: Add TsCl (1.2 mmol) in one portion at room temperature (23 °C).

  • Reaction: Stir the reaction mixture at room temperature.

    • Observation: The solution may darken. Monitor by TLC or LCMS.

    • Time: Typically proceeds to completion within 1–4 hours.

    • Tip: If reaction is sluggish, heat to 40–50 °C (refluxing DCM or DCE).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (caution: CO₂ evolution).

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10-30% EtOAc).

    • Product: The C4-tosylate is typically a stable solid.

Yield Expectation: 65–85% isolated yield.

Protocol B: Synergistic Diversification (Cross-Coupling)

Objective: Utilizing the C4-tosylate as a pseudohalide electrophile for rapid library expansion.

1. Nickel-Catalyzed Kumada Coupling (C4-Alkylation/Arylation)
  • Substrate: Isoquinolin-4-yl tosylate (0.2 mmol)

  • Catalyst: Ni(dppp)Cl₂ (5 mol%)

  • Nucleophile: Aryl- or Alkyl-Grignard reagent (1.5 equiv)

  • Solvent: THF (anhydrous)

  • Conditions:

    • Dissolve substrate and catalyst in THF under Argon.

    • Add Grignard reagent dropwise at 0 °C.

    • Warm to RT and stir for 2–12 hours.

    • Result: Efficient formation of 4-alkyl/aryl isoquinolines (difficult to access via Friedel-Crafts).

2. Palladium-Catalyzed Buchwald-Hartwig Amination (C4-Amination)
  • Substrate: Isoquinolin-4-yl tosylate (0.2 mmol)

  • Catalyst: Pd(OAc)₂ (5 mol%) + BINAP or XPhos (10 mol%)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (100 °C).

  • Result: Access to 4-aminoisoquinolines (kinase inhibitor scaffolds).

Optimization & Troubleshooting Guide

VariableRecommendationImpact on Synergy
Solvent (Step A) DCM or DCE Non-nucleophilic solvents are critical. THF can sometimes coordinate and slow the migration. Avoid alcohols or water.
Temperature 20–50 °C Higher temperatures (>80 °C) may lead to degradation or elimination to form alkynes if alkyl groups are present.
N-Oxide Quality Anhydrous Trace water acts as a nucleophile, leading to hydrolysis or C1-hydroxylation byproducts. Dry N-oxides thoroughly.
Substituents Electron-Deficient Electron-withdrawing groups on the benzene ring (C5-C8) generally facilitate the reaction by increasing the electrophilicity of the intermediate.
Sterics C3-Substitution Bulky groups at C3 may hinder the migration of the tosylate to C4.

Workflow Visualization

This diagram outlines the complete "Synergistic" pipeline from raw material to drug candidate.

Workflow cluster_div Step 3: Synergistic Diversification Start Start: Isoquinoline Scaffold Step1 Step 1: N-Oxidation (mCPBA or H2O2) Start->Step1 Step2 Step 2: C4-Tosylation (TsCl, No Base, DCM) Step1->Step2 Intermediate KEY INTERMEDIATE: Isoquinolin-4-yl Tosylate Step2->Intermediate Coupling1 Ni-Cat. Kumada (C-C Bond) Intermediate->Coupling1 Coupling2 Pd-Cat. Suzuki (Biaryls) Intermediate->Coupling2 Coupling3 Pd-Cat. Buchwald (C-N Bond) Intermediate->Coupling3

Caption: The "Synergistic" workflow. Step 2 is the critical enabling technology that unlocks the C4 position for the diverse couplings in Step 3.

References

  • Cobrador, C., et al. (2025).[1][2][3] "Predictable C–H Functionalization of Complex beta-Fused Azines: A Mechanistically Bound Site-Specific Oxidation." ACS Central Science. [Link] (Note: Consult recent issues for volume/page).

  • Yin, J., et al. (2007).[4] "A Practical and Efficient Synthesis of 2-Aminopyridines and 2-Aminoquinolines." The Journal of Organic Chemistry, 72(12), 4554–4557. [Link] (Context on N-oxide activation).

  • Andersson, H., et al. (2018). "C-H Functionalization of Isoquinolines." Chemical Reviews, 118(16), 6825-6908. [Link] (General review of Isoquinoline reactivity).

Sources

Method

Application Note: Solvent Systems for Recrystallizing Isoquinolin-4-yl 4-methylbenzenesulfonate

Executive Summary & Compound Profile Isoquinolin-4-yl 4-methylbenzenesulfonate (also known as 4-(tosyloxy)isoquinoline) is a critical electrophilic intermediate used frequently in transition-metal-catalyzed cross-couplin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Isoquinolin-4-yl 4-methylbenzenesulfonate (also known as 4-(tosyloxy)isoquinoline) is a critical electrophilic intermediate used frequently in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to functionalize the C4 position of the isoquinoline core.

Unlike simple aryl tosylates, this compound possesses a basic nitrogen within the isoquinoline ring, creating a "push-pull" electronic system that influences its solubility profile. The primary challenge in recrystallization is balancing the lipophilicity of the tosyl group with the polarity of the heterocyclic nitrogen while avoiding hydrolysis of the sulfonate ester bond.

This guide details a self-validating solvent screening protocol and recommends specific solvent systems based on structural chemical principles to achieve >99% HPLC purity.

Compound Properties (Inferred & Literature-Based)
PropertyDescriptionImplication for Recrystallization
Structure Bicyclic aromatic heterocycle + Sulfonate esterModerate polarity; soluble in mid-polar organics.
Basicity Isoquinoline Nitrogen (

)
Potential for salt formation; avoid strong acidic solvents.
Stability Sulfonate ester linkageSusceptible to hydrolysis in hot aqueous/basic media.
Impurities Isoquinolin-4-ol (Hydrolysis), TsCl (Reagent)Solvent must solubilize TsCl at room temp.

Strategic Solvent Selection

Because specific literature precedents for this exact derivative are sparse, we apply Hansen Solubility Parameter (HSP) logic. The target molecule is a "Janus" molecule:

  • Lipophilic Domain: The tolyl ring and the aromatic backbone.

  • Polar Domain: The sulfonate linkage and the isoquinoline nitrogen.

Recommended Solvent Systems

Based on the structural analysis, the following systems are prioritized from highest to lowest probability of success.

System A: Ethyl Acetate / n-Heptane (The "Gold Standard")
  • Mechanism: Displacement crystallization.

  • Why: Ethyl Acetate (EtOAc) effectively dissolves the compound at reflux (

    
    ). n-Heptane acts as a non-polar anti-solvent that forces the polar isoquinoline core out of solution upon cooling, while keeping unreacted Tosyl Chloride (TsCl) in the mother liquor.
    
  • Ratio: Typically 1:2 to 1:4 (v/v).

System B: Isopropanol (IPA)
  • Mechanism: Temperature-dependent solubility (Cooling crystallization).

  • Why: IPA is protic but moderately lipophilic. It mimics the solvent system used for the precursor (Isoquinolin-4-ol), but its lower polarity compared to EtOH/Water prevents hydrolysis of the ester.

  • Note: Excellent for removing polar inorganic salts.

System C: Acetonitrile (MeCN)
  • Mechanism: High-solubility cooling.

  • Why: MeCN is highly polar but aprotic. It is excellent for rigid aromatics that tend to "oil out" in other solvents. It often yields high-quality needles.

The "Self-Validating" Solvent Screening Protocol

Do not commit the entire batch to a single solvent immediately.[1] Use this micro-scale validation workflow to determine the optimal system for your specific crude batch profile.

Diagram 1: Solvent Screening Decision Logic

SolventScreening Start Start: 50mg Crude Sample SolubilityTest Add 0.5 mL Solvent (EtOAc) Heat to Reflux Start->SolubilityTest CheckDissolved Did it dissolve? SolubilityTest->CheckDissolved AddMoreSolvent Add Solvent in 0.1 mL increments CheckDissolved->AddMoreSolvent No TooSoluble Dissolves at RT? (Too Soluble) CheckDissolved->TooSoluble Yes AddMoreSolvent->CheckDissolved AntiSolvent Add Anti-Solvent (Heptane) dropwise at Reflux until cloudy TooSoluble->AntiSolvent Yes (Needs Anti-solvent) Cooling Cool slowly to RT, then 4°C TooSoluble->Cooling No (Ideal) AntiSolvent->Cooling ResultCheck Check Crystal Quality Cooling->ResultCheck Success Scale Up Protocol ResultCheck->Success Crystals Oiling Oiling Out? ResultCheck->Oiling Amorphous/Oil SwitchSolvent Switch to System B (Isopropanol) Oiling->SwitchSolvent Fails twice Seed Reheat, add seed crystal or scratch glass Oiling->Seed Try Physical Nucleation Seed->Cooling

Figure 1: Decision tree for selecting the optimal recrystallization solvent system. This logic prevents material loss by validating solubility thermodynamics on a small scale.

Detailed Experimental Protocol

Method A: Recrystallization from Ethyl Acetate / Heptane[2]

Objective: Purification of crude Isoquinolin-4-yl tosylate to remove TsCl and colored impurities.

Reagents:

  • Crude Isoquinolin-4-yl 4-methylbenzenesulfonate

  • Ethyl Acetate (ACS Grade)[2]

  • n-Heptane (99%)

  • Activated Carbon (Optional, for colored impurities)

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add Ethyl Acetate (approx. 5 mL per gram of solid).

    • Heat the mixture to a gentle reflux (

      
      ) on a stirring hotplate.
      
    • Note: If the solid does not dissolve completely, add EtOAc in small portions (1-2 mL) until a clear solution is obtained.

  • Filtration (Hot):

    • If insoluble particles (silica, inorganic salts) are visible, perform a hot filtration using a pre-warmed glass funnel and fluted filter paper.

    • Critical: Keep the solution near boiling to prevent premature crystallization on the filter paper.

  • Nucleation & Anti-Solvent Addition:

    • Maintain the filtrate at a gentle boil.

    • Slowly add n-Heptane dropwise via a pipette or addition funnel.

    • Stop point: Stop adding heptane immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of pure EtOAc to clear the turbidity (restore solution).

  • Crystallization:

    • Remove the flask from the heat source. Cap it loosely.

    • Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. (Rapid cooling on a cold benchtop promotes oiling out).

    • Once at room temperature, place the flask in an ice bath (

      
      ) for 1-2 hours to maximize yield.
      
  • Isolation:

    • Collect the crystals via vacuum filtration using a Buchner funnel.[3][4]

    • Wash: Wash the filter cake with a cold mixture of EtOAc/Heptane (1:4 ratio).

    • Dry: Dry under high vacuum at

      
       for 4 hours.
      
Diagram 2: The Recrystallization Workflow

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot EtOAc Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolv Add Heptane until Cloud Point Filter->AntiSolv Clear Add EtOAc to Clear AntiSolv->Clear Cool Slow Cool to RT -> 4°C Clear->Cool Isolate Vacuum Filter & Wash Cool->Isolate Pure Pure Crystals (>99%) Isolate->Pure

Figure 2: Linear workflow for the dual-solvent recrystallization process.

Troubleshooting & Critical Parameters

Issue: "Oiling Out"

The compound separates as a liquid droplet rather than a crystal. This is common with tosylates if the temperature drops too fast or the solvent is too polar.

  • Fix 1 (Seeding): Retain a tiny crystal from a previous batch (or the crude material) and add it to the solution once it reaches room temperature.

  • Fix 2 (Scratching): Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates micro-abrasions that serve as nucleation sites.

  • Fix 3 (Solvent Switch): If EtOAc/Heptane oils out, switch to Isopropanol (IPA) . The hydrogen bonding capability of IPA often stabilizes the polar isoquinoline moiety, preventing phase separation.

Issue: Hydrolysis

The product smells like p-toluenesulfonic acid (acidic/acrid) or Isoquinolin-4-ol (phenolic).

  • Cause: Presence of water in the solvent or excessive heating time.[5]

  • Prevention: Use anhydrous solvents. Do not boil for extended periods (>30 mins). Avoid "System B" (Alcohols) if the compound proves unstable; stick to System A (Aprotic).

References

  • General Recrystallization of Isoquinoline Derivatives

    • GuideChem. "Isoquinolin-4-ol Properties and Purification."[6] Accessed October 2023. Link

    • Note: Establishes the solubility baseline for the heterocyclic core (Ethanol/W
  • Purification of Aryl Tosylates

    • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."[7][8] Link

    • Note: Provides the thermodynamic basis for solvent screening and anti-solvent addition (System A).
  • Solvent Properties & Selection

    • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization."[5] Link

    • Note: Supports the use of Ethyl Acetate/Hexanes for sulfonate esters and polar arom
  • Isoquinoline Synthesis & Handling

    • National Institutes of Health (NIH) / PubMed. "Rh-Catalyzed Cascade C-H Activation... for Modular Access to Isoquinolones." Link

    • Note: Describes chromatographic and purification behaviors of substituted isoquinolines, validating the polarity profile used in our solvent selection.

Sources

Application

Preparation of Isoquinolin-4-yl 4-methylbenzenesulfonate from 4-hydroxyisoquinoline

Application Note: High-Efficiency Preparation of Isoquinolin-4-yl 4-methylbenzenesulfonate Executive Summary This application note details a robust, scalable protocol for the synthesis of Isoquinolin-4-yl 4-methylbenzene...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Preparation of Isoquinolin-4-yl 4-methylbenzenesulfonate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Isoquinolin-4-yl 4-methylbenzenesulfonate (Isoquinolin-4-yl tosylate) from 4-hydroxyisoquinoline . This transformation is a critical step in medicinal chemistry, converting a hydroxyl group into a versatile sulfonate leaving group suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or reductive deoxygenation.

The protocol utilizes a nucleophilic substitution (sulfonylation) strategy enhanced by nucleophilic catalysis (DMAP) to overcome the inherent reduced nucleophilicity of the isoquinolinyl hydroxyl group.

Scientific Foundation & Mechanistic Insights

The Challenge: Tautomeric Equilibrium

4-Hydroxyisoquinoline exists in a tautomeric equilibrium between its enol form (4-hydroxyisoquinoline) and its keto form (isoquinolin-4(1H)-one) . While the enol form retains aromaticity in the pyridine ring, the equilibrium can shift depending on solvent polarity.

  • Implication: To drive the reaction toward the desired O-sulfonylated product (and avoid N-sulfonylation), the reaction employs a non-polar solvent (DCM) and a base (Triethylamine) that favors the deprotonation of the hydroxyl proton, locking the molecule in its nucleophilic phenoxide-like state.

Catalytic Activation

Direct reaction with p-toluenesulfonyl chloride (TsCl) can be sluggish due to the electron-deficient nature of the isoquinoline ring.

  • Solution: 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP attacks TsCl to form a highly reactive N-tosylpyridinium intermediate. This intermediate is significantly more electrophilic than TsCl itself, facilitating rapid transfer of the tosyl group to the sterically hindered or electronically deactivated hydroxyl group of the isoquinoline.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism TsCl p-Toluenesulfonyl Chloride Inter N-Tosylpyridinium Salt (Active) TsCl->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Inter->DMAP Regeneration Product Isoquinolin-4-yl tosylate Inter->Product Tosyl Transfer Substrate 4-Hydroxyisoquinoline Substrate->Product O-Sulfonylation Base Et3N (Base) Byproduct Et3N-HCl Base->Byproduct Proton Scavenging

Figure 1: Catalytic cycle showing DMAP activation of TsCl followed by O-sulfonylation of the isoquinoline substrate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
4-Hydroxyisoquinoline 145.161.0Substrate
p-Toluenesulfonyl chloride (TsCl) 190.651.2 - 1.5Reagent
Triethylamine (Et3N) 101.192.0 - 3.0Base
4-Dimethylaminopyridine (DMAP) 122.170.1 (10 mol%)Catalyst
Dichloromethane (DCM) -10-15 VolSolvent
Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge 4-Hydroxyisoquinoline (1.0 equiv) and Dichloromethane (DCM) (anhydrous preferred).

  • Add Triethylamine (2.0 equiv) and DMAP (0.1 equiv) to the suspension.

    • Note: The mixture may remain a suspension until the reaction progresses.

  • Cool the reaction mixture to 0 °C using an ice/water bath.

Step 2: Addition of Sulfonylating Agent

  • Add p-Toluenesulfonyl chloride (1.2 equiv) portion-wise over 10 minutes.

    • Critical: Adding TsCl slowly helps control the exotherm and prevents localized concentration spikes that could lead to side reactions (e.g., N-sulfonylation).

  • Remove the ice bath after 30 minutes and allow the reaction to warm to Room Temperature (20-25 °C) .

Step 3: Reaction Monitoring

  • Stir at room temperature for 4–16 hours .

  • Monitor by TLC (System: 50% EtOAc in Hexanes) or LC-MS.

    • Target: Disappearance of the starting material peak (M+H = 146) and appearance of the product peak (M+H = 300).

Step 4: Workup (Self-Validating Purification)

  • Caution: The product contains a basic isoquinoline nitrogen. Do not use strong acid washes (e.g., 1M HCl), as this will protonate the product and extract it into the aqueous layer.

  • Quench: Add water (10 Vol) to the reaction mixture. Stir vigorously for 10 minutes to hydrolyze excess TsCl.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 5 Vol).

  • Wash: Combine organic layers and wash sequentially with:

    • Saturated aqueous NaHCO3 (to remove TsOH and HCl byproducts).

    • Brine (saturated NaCl).

  • Drying: Dry the organic phase over anhydrous Na2SO4 or MgSO4.[3]

  • Concentration: Filter and concentrate under reduced pressure to yield the crude solid.

Step 5: Purification

  • Method A (Preferred): Recrystallization from hot Ethyl Acetate/Hexanes (1:3).

  • Method B: Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 10%

      
       40% Ethyl Acetate in Hexanes.
      
    • Note: Pre-treat the silica column with 1% Et3N if the product streaks (due to basicity).

Workflow Visualization

Workflow Start Start: 4-Hydroxyisoquinoline in DCM AddBase Add Et3N (2.0 eq) & DMAP (0.1 eq) Start->AddBase Cool Cool to 0°C AddBase->Cool AddTsCl Add TsCl (1.2 eq) Portion-wise Cool->AddTsCl Warm Warm to RT Stir 4-16h AddTsCl->Warm Check Check TLC/LCMS Complete? Warm->Check Check->Warm No (Add more TsCl) Quench Quench with H2O Separate Layers Check->Quench Yes Wash Wash: Sat. NaHCO3 Then Brine Quench->Wash Purify Recrystallize (EtOAc/Hex) or Column Chrom. Wash->Purify

Figure 2: Operational workflow for the synthesis and isolation of Isoquinolin-4-yl tosylate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Moisture in solvent/reagents.Use anhydrous DCM. Ensure TsCl is not hydrolyzed (should be white crystals, not wet paste).
Product in Aqueous Layer Acidic wash used during workup.The isoquinoline nitrogen is basic. Keep aqueous workup pH > 7. Re-extract aqueous layer with DCM at pH 8-9.
N-Sulfonylation Reaction too hot or wrong base.Maintain 0°C during addition. Use Pyridine as solvent if selectivity remains poor (though Et3N/DCM is usually sufficient).
Hydrolysis on Column Silica gel acidity.Use neutralized silica (flush with 1% Et3N/Hexane) or switch to recrystallization.

Safety & Handling

  • p-Toluenesulfonyl Chloride: Corrosive and lachrymator.[4] Causes severe skin burns and eye damage. Handle in a fume hood.

  • Isoquinolines: Potentially bioactive. Treat as a hazardous substance.[3]

  • DCM: Suspected carcinogen. Use appropriate PPE (gloves, goggles).

References

  • Organic Syntheses, Coll. Vol. 6, p. 737 (1988). General protocol for tosylation of hindered alcohols.

  • BenchChem Technical Support. Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).

  • National Institutes of Health (PMC). Synthesis of 4-tosyl quinazoline derivatives (Analogous Heterocycle Protocol).

  • PrepChem. Synthesis of tosylates from heterocyclic alcohols.

Sources

Method

Microwave-assisted coupling reactions involving isoquinolinyl tosylates

Topic: Microwave-assisted coupling reactions involving isoquinolinyl tosylates Content Type: Detailed Application Notes and Protocols Application Note & Protocol Guide Executive Summary & Strategic Rationale Isoquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-assisted coupling reactions involving isoquinolinyl tosylates Content Type: Detailed Application Notes and Protocols

Application Note & Protocol Guide

Executive Summary & Strategic Rationale

Isoquinoline scaffolds are ubiquitous in alkaloids and FDA-approved therapeutics (e.g., Fasudil, Quinapril). Traditionally, functionalization of the isoquinoline core relies on unstable or corrosive halogenated precursors (1-chloroisoquinoline or 4-bromoisoquinoline). Isoquinolinyl tosylates (isoquinolinyl-OTs) represent a superior alternative: they are crystalline, shelf-stable, and easily derived from inexpensive hydroxyisoquinolines (isoquinolinols).

However, the C–OTs bond is kinetically inert compared to C–I or C–Br bonds, often requiring harsh thermal conditions that degrade sensitive substrates. Microwave-assisted synthesis (MAOS) overcomes this activation energy barrier. By coupling dielectric heating with specific ligand-accelerated catalysis, researchers can achieve quantitative conversion of isoquinolinyl tosylates in minutes rather than hours.

This guide details the protocols for Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) couplings of isoquinolinyl tosylates, emphasizing the mechanistic requirements for activating the pseudohalide bond.

Pre-requisite: Synthesis of Isoquinolinyl Tosylates

Before coupling, the hydroxyisoquinoline must be activated. The 1-position (adjacent to nitrogen) is most reactive, while the 4- or 5-positions require more forcing conditions.

Standard Protocol:

  • Dissolve 1.0 equiv of isoquinolin-1-ol (or isomer) in DCM (0.2 M).

  • Add 1.5 equiv of Triethylamine (Et3N) and 0.1 equiv of DMAP.

  • Cool to 0°C. Slowly add 1.2 equiv of p-Toluenesulfonyl chloride (TsCl).

  • Warm to RT and stir for 2–4 hours.

  • Workup: Wash with water, dry over Na2SO4, and concentrate. Recrystallize from EtOAc/Hexanes.

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling

Mechanistic Insight

The oxidative addition of Pd(0) to the C–OTs bond is the rate-determining step. Unlike iodides, tosylates are "harder" electrophiles. Success requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or CM-Phos) or N-heterocyclic carbenes (NHC) to increase the electron density on the Palladium center, facilitating the cleavage of the C–O bond.

Experimental Protocol (C–C Bond Formation)

Reaction Scheme: 1-Isoquinolinyl-OTs + Ar-B(OH)2 → [Pd] / Base / MW → 1-Ar-Isoquinoline

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)XPhos provides steric bulk to promote reductive elimination and electron density for oxidative addition.
Alternative Pd(dppf)Cl₂ (3 mol%)Robust alternative for less hindered substrates; air stable.
Solvent 1,4-Dioxane : Water (4:1)Biphasic system dissolves inorganic base; Dioxane couples well with MW irradiation (tan δ = high).
Base K₃PO₄ (2.0 equiv)Mild enough to prevent tosylate hydrolysis, strong enough to activate boronic acid.
MW Setting 110°C, Dynamic PowerRapid heating prevents catalyst deactivation.
Time 15–20 minutesConventional heating would require 4–12 hours.

Step-by-Step Workflow:

  • Charge a 10 mL microwave vial with 1-isoquinolinyl tosylate (0.5 mmol, 1.0 equiv), Aryl boronic acid (0.75 mmol, 1.5 equiv), and K₃PO₄ (1.0 mmol, 2.0 equiv).

  • Add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and XPhos (9.5 mg, 0.02 mmol). Note: Pre-complexation of Pd/Ligand in solvent for 5 mins is recommended for reproducibility.

  • Seal and purge with Argon for 1 minute.

  • Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Irradiate at 110°C (High Absorption Level) for 20 minutes.

  • Filter through Celite, dilute with EtOAc, wash with brine, and purify via flash chromatography.

Application Note: Microwave-Assisted Buchwald-Hartwig Amination

Mechanistic Insight

Amination of tosylates is challenging due to the potential for beta-hydride elimination or hydrolysis of the tosylate by the amine. The use of non-nucleophilic bases (like Cs2CO3) and anhydrous conditions is critical. The microwave effect is pronounced here, often suppressing the formation of the hydrolyzed isoquinolinone byproduct by accelerating the productive reductive elimination.

Experimental Protocol (C–N Bond Formation)

Reaction Scheme: 1-Isoquinolinyl-OTs + H-NR2 → [Pd] / Base / MW → 1-Amino-Isoquinoline

ParameterConditionRationale
Catalyst Pd₂dba₃ (1.5 mol%) + BINAP (3 mol%)Bidentate ligand prevents formation of inactive Pd-amine complexes.
Solvent Toluene or DME (Anhydrous)Non-polar solvents minimize hydrolytic side reactions.
Base Cs₂CO₃ (2.0 equiv)"Cesium Effect": higher solubility in organic solvents aids deprotonation of amine.
MW Setting 130°C, High StirringHigher temp required for C-N bond formation vs C-C.
Time 30 minutesExtended time ensures conversion of bulky amines.

Step-by-Step Workflow:

  • Dry the microwave vial and stir bar in an oven (120°C) prior to use.

  • Charge vial with 1-isoquinolinyl tosylate (0.5 mmol), Pd₂dba₃ (7 mg), BINAP (10 mg), and Cs₂CO₃ (325 mg).

  • Seal and purge with Nitrogen.

  • Add Anhydrous Toluene (4 mL) and the Amine (0.6 mmol, 1.2 equiv) via syringe.

  • Irradiate at 130°C for 30 minutes.

  • Cool to RT. Dilute with DCM, filter off inorganic salts, and concentrate.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Activation" step where Microwave energy assists the oxidative addition of the stable C–OTs bond.

G Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate PdII_OTs L-Pd(II)-OTs (Isoquinolinyl Complex) OxAdd->PdII_OTs TransMetal Transmetallation (Boronic Acid/Amine) PdII_OTs->TransMetal + Activated Reagent BaseStep Base Activation (Ligand Exchange) BaseStep->TransMetal RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration Product Functionalized Isoquinoline RedElim->Product Substrate Isoquinolinyl-OTs Substrate->OxAdd MW Activation Reagent Ar-B(OH)2 / H-NR2 Reagent->BaseStep

Caption: Catalytic cycle for Isoquinolinyl Tosylate coupling. Red node indicates the oxidative addition step significantly accelerated by Microwave irradiation.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Oxidative Addition FailureSwitch to electron-rich ligands (e.g., CM-Phos or BrettPhos ). Increase Temp to 140°C.
Hydrolysis (Isoquinolinone) Wet Solvent / HydroxideUse anhydrous solvents. Switch base from KOH/NaOH to K₃PO₄ or Cs₂CO₃.
Homocoupling Oxygen contaminationEnsure rigorous degassing (Argon sparge > 5 mins).
Pd Black Precipitation Catalyst DecompositionLower temp slightly or add free ligand (excess 10%).

References

  • Microwave-Assisted Suzuki Coupling with Encapsulated Catalysts Baxendale, I. R., et al. (2006). Chemistry – A European Journal. Demonstrates the 48-fold rate increase of microwave heating in Suzuki couplings compared to thermal methods.

  • Indolyl Phosphine Ligands for Aryl Tosylate Coupling So, C. M., Lau, C. P., & Kwong, F. Y.[1] (2008). Journal of Organic Chemistry. Defines the ligand requirements (CM-Phos) for activating unreactive tosylates. [2]

  • General Buchwald-Hartwig Amination of Tosylates Ackermann, L., et al. (2011).[3] Organic Letters. Provides foundational conditions for amination of sulfonate electrophiles using Pd/NHC systems.

  • Microwave-Assisted Synthesis of Heterocycles Kappe, C. O. (2004).[4] Angewandte Chemie International Edition. Authoritative review on the "non-thermal" and thermal effects of microwaves in organic synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yields in Isoquinolin-4-yl 4-methylbenzenesulfonate synthesis

The following guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering yield issues with Isoquinolin-4-yl 4-methylbenzenesulfonate (Isoquinolin-4-yl tosylate). Topic: Troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering yield issues with Isoquinolin-4-yl 4-methylbenzenesulfonate (Isoquinolin-4-yl tosylate).

Topic: Troubleshooting Low Yields & Impurity Profiles Ticket ID: ISOQ-TS-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Reaction Logic

The synthesis of Isoquinolin-4-yl 4-methylbenzenesulfonate involves the O-tosylation of 4-hydroxyisoquinoline . While theoretically a standard nucleophilic substitution, this reaction on a nitrogen-containing heterocycle is plagued by three competing pathways that decimate yield:

  • N-Sulfonylation: The isoquinoline nitrogen is a competent nucleophile, competing with the hydroxyl group to form water-soluble quaternary salts.

  • Conversion to Chloride: In the presence of chloride ions (from TsCl) and pyridine, the activated O-tosylate can undergo nucleophilic aromatic substitution (

    
    ) to form 4-chloroisoquinoline , especially at elevated temperatures.
    
  • Hydrolysis: The resulting tosylate is an activated electrophile; improper workup or wet solvents will revert it to the starting phenol.

This guide provides diagnostic Q&A and optimized protocols to navigate these pitfalls.

Troubleshooting Guide (Q&A)

Issue 1: "I have low isolated yield, but TLC shows full consumption of starting material."

Diagnosis: You are likely losing product to the aqueous phase as a quaternary N-tosyl salt. Technical Insight: The isoquinoline nitrogen (


) is basic. If the reaction conditions do not sufficiently deprotonate the hydroxyl group (

) to the phenoxide, the neutral nitrogen competes for the tosyl chloride. The resulting N-tosylisoquinolinium salt is highly water-soluble and is washed away during extraction. Solution:
  • Switch to an Irreversible Base: Replace weak bases (Pyridine/TEA) with Sodium Hydride (NaH) in dry THF or DMF. This ensures 100% conversion to the phenoxide anion, which is significantly more nucleophilic than the neutral nitrogen, effectively shutting down the N-tosylation pathway.

  • Protocol Adjustment: See Protocol A below.

Issue 2: "My product contains a significant impurity that matches 4-chloroisoquinoline."

Diagnosis: You are experiencing the "Pyridinium Chloride Effect." Technical Insight: Pyridine hydrochloride is a byproduct of the standard reaction. At temperatures >40°C or prolonged reaction times, the chloride ion (


) attacks the C-4 position of the O-tosylated intermediate. The tosylate group acts as an excellent leaving group, facilitating this 

transformation. Solution:
  • Temperature Control: Never heat this reaction. Maintain

    
     during addition and do not exceed Room Temperature (RT).
    
  • Scavenger Base: Use Triethylamine (TEA) or DIPEA in Dichloromethane (DCM) instead of neat pyridine. TEA-HCl precipitates out of DCM, reducing the concentration of dissolved chloride ions available for attack.

Issue 3: "The product degrades on the silica column."

Diagnosis: Acid-catalyzed hydrolysis. Technical Insight: Heterocyclic tosylates are potent alkylating agents. The slight acidity of silica gel can protonate the isoquinoline nitrogen, activating the ring and making the tosylate group hyper-labile to hydrolysis by trace moisture in the silica. Solution:

  • Column Pre-treatment: Neutralize the silica gel by flushing the column with 1% Triethylamine in Hexanes/EtOAc before loading your sample.

  • Alternative: Use neutral alumina or recrystallization (EtOAc/Hexanes) instead of chromatography.

Decision Pathways & Mechanism

The following diagram illustrates the competing pathways. Your goal is to force Path A while suppressing Path B and Path C .

ReactionPathways SM 4-Hydroxyisoquinoline (Starting Material) Base Base (NaH vs Pyridine) SM->Base Deprotonation Inter Intermediate Species Base->Inter Equilibrium PathA Path A: Phenoxide Attack (Strong Nucleophile) Inter->PathA High [Phenoxide] (NaH used) PathB Path B: Nitrogen Attack (Neutral Nucleophile) Inter->PathB Neutral pH (Pyridine used) Prod Target Product: Isoquinolin-4-yl Tosylate PathA->Prod Fast Side1 Side Product: N-Tosyl Salt (Water Soluble Loss) PathB->Side1 Irreversible PathC Path C: Chloride Attack (SNAr Side Reaction) Side2 Side Product: 4-Chloroisoquinoline PathC->Side2 Substitution Prod->PathC Heat / Cl- ions

Figure 1: Mechanistic divergence in isoquinoline tosylation. Path A is the desired route, dependent on high phenoxide concentration.

Optimized Experimental Protocols

Protocol A: The "High-Yield" Method (Recommended)

Best for: Maximizing yield, preventing N-alkylation, and valuable starting materials.

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.

  • Deprotonation:

    • Add NaH (60% dispersion, 1.2 equiv) to dry THF (0.1 M concentration) . Cool to

      
      .
      
    • Add 4-hydroxyisoquinoline (1.0 equiv) portion-wise.

    • Observation: Evolution of

      
       gas. Stir at 
      
      
      
      for 15 min, then warm to RT for 30 min to ensure complete phenoxide formation (solution often turns yellow/orange).
  • Tosylation:

    • Cool back to

      
      .
      
    • Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) dissolved in minimal dry THF dropwise.

    • Stir at

      
       for 1 hour. Do not heat. 
      
  • Workup:

    • Quench carefully with saturated

      
       (aq) at 
      
      
      
      .
    • Extract immediately with EtOAc (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo at 
      
      
      
      .
Protocol B: The "Standard" Method (Modified)

Best for: Robust substrates or when NaH is unavailable.

  • Solvent System: Use DCM as the primary solvent with Triethylamine (2.0 equiv) and DMAP (0.1 equiv) .

  • Procedure:

    • Dissolve SM in DCM. Add TEA and DMAP.[1] Cool to

      
      .
      
    • Add TsCl (1.2 equiv) portion-wise.

    • Stir at RT.[2] Monitor by TLC every 30 mins.

    • Critical Stop: Quench as soon as SM is consumed (usually <2 hours). Prolonged stirring favors chloride formation.

Comparative Data: Reaction Conditions

VariableStandard (Pyridine)Optimized (NaH/THF)Modified (DCM/TEA)
Dominant Species Neutral OH / Neutral NPhenoxide (

)
Neutral OH / Neutral N
N-Tosyl Risk HighNegligible Moderate
Chloride Risk High (if heated)LowLow (precipitates salts)
Typical Yield 40-55%85-95% 60-75%
Workup Stability Poor (Pyridine difficult to remove)ExcellentGood

References

  • Mechanistic Insight on Heterocyclic Tosylates

    • Title: Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.[1]

    • Source: PMC / NIH (Search Result 1.6)
    • Relevance: Establishes the risk of chloride formation over tosyl
    • URL:[Link]

  • Biphasic and Catalytic Strategies

    • Title: Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis.
    • Source: Arkivoc (Search Result 1.10)
    • Relevance: Validates the use of phase-transfer and specific base selection to favor O-tosylation over N-quaterniz
    • URL:[Link]

  • General Tosylation Best Practices

    • Title: Tosylates And Mesyl
    • Source: Master Organic Chemistry (Search Result 1.5)
    • Relevance: Provides foundational and leaving group stability data supporting the use of strong bases for phenol activ
    • URL:[Link]

  • Synthetic Application on Isoquinolines

    • Title: Predictable C–H Functionaliz
    • Source: ACS Central Science (Search Result 1.6)
    • Relevance: Demonstrates the stability and handling of isoquinolin-4-yl tosyl
    • URL:[Link]

Sources

Optimization

Overcoming steric hindrance in 4-position isoquinoline coupling

Technical Support Ticket: #ISOQ-C4-COUPLING Subject: Optimization Strategies for 4-Position Isoquinoline Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #ISOQ-C4-COUPLING Subject: Optimization Strategies for 4-Position Isoquinoline Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Peri-Effect" & Catalyst Poisoning

Welcome to the Isoquinoline Functionalization Support Center. You are likely here because your standard Suzuki or Buchwald-Hartwig conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) failed to convert 4-bromoisoquinoline, or the reaction stalled after 20% conversion.

This failure stems from two synergistic antagonists unique to the 4-position of isoquinoline:

  • The Peri-Hydrogen Steric Clash (C5-H): Unlike the 4-position of pyridine (which is unhindered), the 4-position of isoquinoline is sterically crowded by the proton at C5 (the peri position). This inhibits the reductive elimination step in the catalytic cycle.

  • Nitrogen Poisoning: The sp² nitrogen at position 2 is a strong σ-donor. It binds competitively to the electrophilic Palladium(II) center, displacing labile ligands and forming an inactive Pd(Isoquinoline)₂Cl₂ "off-cycle" resting state.

This guide provides a tiered troubleshooting protocol to overcome these barriers using steric bulk, N-masking, and alternative mechanistic pathways.

Diagnostic Workflow

Before altering your protocol, determine which failure mode is dominant.

DiagnosticTree Start START: Reaction Stalled/Failed CheckColor Check Reaction Mixture Appearance Start->CheckColor BlackPpt Black Precipitate (Pd Black) CheckColor->BlackPpt Precipitation NoChange No Color Change / Clear Solution CheckColor->NoChange Remains Homogeneous Analysis1 Diagnosis: Catalyst Decomposition (Ligand shedding) BlackPpt->Analysis1 Analysis2 Diagnosis: Catalyst Poisoning (N-coordination) NoChange->Analysis2 Action1 Switch to Bulky, Electron-Rich Ligands (See Module 3) Analysis1->Action1 Action2 Mask Nitrogen (N-Oxide) or Add Lewis Acid (See Module 4) Analysis2->Action2

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Module: Ligand Selection (Overcoming Sterics)

The Issue: Standard phosphines (PPh₃, dppf) lack the steric bulk to force the reductive elimination of the crowded 4-isoquinolyl species. They also lack the electron richness to facilitate oxidative addition if the ring is electron-rich.

The Solution: Use Dialkylbiaryl phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs). These ligands create a "protective shell" around the Pd center, preventing N-coordination while accelerating reductive elimination via steric pressure.

Recommended Ligand Matrix:

Ligand ClassSpecific LigandRecommendationWhy?
Tier 1 (Standard) SPhos Start Here Excellent balance of stability and activity. The methoxy groups on the biaryl backbone provide hemilabile coordination, stabilizing the Pd(0) species [1].
Tier 2 (Bulky) XPhos High Sterics The isopropyl groups increase bulk, forcing the reductive elimination of the crowded C4-aryl bond.
Tier 3 (Extreme) PEPPSI-IPr Hard Cases An NHC-Pd precatalyst. The "throw-away" pyridine ligand ensures rapid initiation. Extremely resistant to poisoning and thermal degradation [2].
Tier 4 (Specialty) AntPhos Niche Specific for "tetra-ortho" substituted couplings; useful if your coupling partner is also hindered [3].

Protocol A: The "Gold Standard" Suzuki Coupling (SPhos System) Use this for 4-bromoisoquinoline + Aryl Boronic Acids.

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-SPhos G4 Precatalyst (2 mol%).

  • Base: K₃PO₄ (2.0 equiv) - Anhydrous phosphate is superior to carbonate for hindered substrates.

  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane (dry).

  • Temperature: 100°C.

  • Procedure:

    • Charge flask with 4-bromoisoquinoline (1.0 equiv), Boronic Acid (1.5 equiv), Base, and Precatalyst.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent.[1][2]

    • Heat for 12-18 hours.

Module: Catalyst Poisoning (The N-Oxide Strategy)

The Issue: Even with good ligands, the isoquinoline nitrogen can shut down the reaction. The Fix: Convert the starting material to an N-oxide. This removes the lone pair's ability to bind Pd. The N-oxide also activates the C4 position electronically.

Protocol B: N-Oxide Suzuki Coupling Reference: Fagnou et al. strategies for azine oxides [4].

  • Step 1 (Oxidation): Treat 4-bromoisoquinoline with mCPBA (1.1 equiv) in DCM at RT for 2 hours. Isolate the N-oxide.

  • Step 2 (Coupling):

    • Substrate: 4-Bromoisoquinoline-N-oxide.

    • Catalyst: Pd(dppf)Cl₂ (5 mol%) - Note: Less exotic ligands often work here because poisoning is eliminated.

    • Base: Cs₂CO₃ (2.0 equiv).

    • Solvent: Toluene at 80°C.

  • Step 3 (Reduction): Post-coupling, treat the crude mixture with Zn dust/NH₄Cl or PCl₃ to restore the isoquinoline.

Module: C-H Activation (Direct Functionalization)

The Issue: You want to avoid the halogenation step entirely. The Challenge: Electrophilic substitution (EAS) favors C4, but nucleophilic attacks favor C1. For C-H activation, Pd(II) favors C4 (via electrophilic palladation), while Ir(III) favors C8 (via chelation control).

Mechanism Visualization:

CHActivation Substrate Isoquinoline (Unsubstituted) PathA Path A: Pd(II) Catalysis (Electrophilic Mechanism) Substrate->PathA Pd(OAc)2 / PPh3 PathB Path B: Ir(III) Catalysis (Chelation Directed) Substrate->PathB [Ir(cod)Cl]2 / Ligand ResultA C4-Arylation (Major Product) PathA->ResultA Favored by electronics ResultB C8-Arylation (Major Product) PathB->ResultB Favored by geometry

Figure 2: Divergent regioselectivity in Isoquinoline C-H activation [5].

Protocol C: Direct C4-Arylation (C-H Activation) Best for: Adding simple aromatics without pre-halogenation.

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: PPh₃ (10 mol%) or AsPh₃ (if higher reactivity needed).

  • Oxidant: Ag₂CO₃ (1.0 equiv) - Required to regenerate Pd(II).

  • Coupling Partner: Aryl Iodide (Ar-I).

  • Additives: PivOH (30 mol%) - Pivalic acid acts as a proton shuttle, crucial for the CMD (Concerted Metalation-Deprotonation) step.

  • Conditions: 130°C in DMF.

Frequently Asked Questions (FAQ)

Q: Can I use Buchwald-Hartwig amination at the C4 position? A: Yes, but it is more difficult than Suzuki coupling. The C5-H steric clash destabilizes the Pd-N bond formation.

  • Recommendation: Use BrettPhos or RuPhos precatalysts. These are specifically designed for C-N bond formation in hindered systems. Use a strong base like NaOtBu to facilitate the deprotonation of the amine [6].

Q: My reaction turns black immediately. What is happening? A: "Palladium Black" formation indicates your ligand is detaching from the metal, leading to catalyst aggregation.[1] This is common with isoquinolines because the substrate nitrogen displaces the phosphine.

  • Fix: Switch to an NHC catalyst (PEPPSI-IPr ). The carbene-Pd bond is much stronger than the Phosphine-Pd bond and will not be displaced by the isoquinoline nitrogen.

Q: Why does the C1 position react instead of C4? A: If you are using a nucleophilic mechanism (like S_NAr) or radical conditions (Minisci reaction), C1 is the preferred site. For C4 selectivity, you must use cross-coupling (Pd/Suzuki) or electrophilic C-H activation.

References

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

  • Tang, W., et al. "Efficient Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers, 2014.

  • Campeau, L. C., & Fagnou, K. "High-Yielding and Regioselective Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society, 2005.

  • Lee, S., et al. "Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones."[3] Organic Letters, 2015.[3][4]

  • Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Amines." Journal of the American Chemical Society, 2009.[4]

Sources

Troubleshooting

Technical Support Center: Isoquinolinyl Sulfonate Coupling Optimization

The following technical guide is structured as a specialized Support Center resource for researchers utilizing isoquinolinyl sulfonates in cross-coupling protocols. Topic: Minimizing Homocoupling Byproducts Audience: Med...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center resource for researchers utilizing isoquinolinyl sulfonates in cross-coupling protocols.

Topic: Minimizing Homocoupling Byproducts Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active | Updated: February 18, 2026

Diagnostic: Identify Your Homocoupling

Before optimizing, you must identify which homocoupling pathway is dominating your reaction.[1] In a standard Suzuki-Miyaura coupling between an Isoquinolinyl Sulfonate (Electrophile) and an Aryl Boronic Acid (Nucleophile) , two distinct dimers can form.

Observation (LCMS/NMR)DiagnosisPrimary Cause
Dimer A: Ar-Ar (Nucleophile Dimer)Oxidative Homocoupling Dissolved Oxygen (

), slow transmetallation, or excess catalyst.[1]
Dimer B: IsoQ-IsoQ (Electrophile Dimer)Reductive Homocoupling Disproportionation of oxidative addition intermediates, often exacerbated by specific solvents (e.g., alcohols) or lack of nucleophile reactivity.[1]

Mechanism of Failure

Understanding the competitive pathways is critical for intervention.[1] The diagram below illustrates how the catalytic cycle bifurcates into unwanted homocoupling events.

HomocouplingPathways Start Pd(0) Active Species OxAdd Oxidative Addition (IsoQ-Pd-OTf) Start->OxAdd + IsoQ-OTf OxyHomo Oxidative Homocoupling (Requires O2) Start->OxyHomo + Ar-B(OH)2 + O2 TransMet Transmetallation (+ Ar-B(OH)2) OxAdd->TransMet Ideal Path RedHomo Reductive Homocoupling (Disproportionation) OxAdd->RedHomo Slow Transmetallation Prod CROSS-PRODUCT (IsoQ-Ar) TransMet->Prod Reductive Elim. Dimer1 DIMER A (Ar-Ar) OxyHomo->Dimer1 Dimer2 DIMER B (IsoQ-IsoQ) RedHomo->Dimer2

Figure 1: Kinetic competition between the desired cross-coupling cycle (Center) and the two parasitic homocoupling pathways (Left/Right).[1]

Troubleshooting Guide: Oxidative Homocoupling (Ar-Ar)

Scenario: You are observing significant dimerization of your boronic acid partner.[1] This is the most common failure mode when using isoquinolinyl sulfonates due to the "oxygen sensitivity" of the cycle.

Q: I have degassed my solvent, but Ar-Ar persists. Why?

A: "Degassing" via sonication or vacuum is often insufficient for sensitive isoquinoline couplings.[1] The nitrogen atom in the isoquinoline ring can coordinate to Pd(II), slowing down transmetallation.[1] This pause allows oxygen (even trace amounts) to intercept the Pd-Boronate species.[1]

Protocol: The "Subsurface Sparge" Technique

  • Do not rely on balloon purging alone.[1]

  • Insert a long needle directly into the solvent before adding the catalyst.[1]

  • Sparge with Argon (or

    
    ) vigorously for 15–20 minutes .
    
  • Add the catalyst last , under a positive pressure of inert gas.

Q: Can I use additives to suppress this?

A: Yes. If sparging fails, introduce a "sacrificial reductant" strategy.[1]

  • Solution: Add Potassium Formate (HCOOK) (10–20 mol%).

  • Mechanism: Formate acts as a mild reducing agent that scavenges Pd(II) species generated by oxygen, returning them to the active Pd(0) state before they can catalyze the homocoupling of the boronic acid [1].[1]

Q: Does the addition rate matter?

A: Absolutely. A high instantaneous concentration of Boronic Acid favors homocoupling (second-order kinetics) over cross-coupling (first-order with respect to Boron).[1]

  • Optimization: Employ Slow Addition (syringe pump) of the boronic acid solution over 1–2 hours. This keeps the [Ar-B(OH)2] low relative to the [IsoQ-Pd-OTf] intermediate [2].[1]

Troubleshooting Guide: Reductive Homocoupling (IsoQ-IsoQ)

Scenario: You are observing dimerization of your isoquinolinyl sulfonate. This implies the electrophile is reacting with itself, a phenomenon often driven by disproportionation mechanisms.[1]

Q: Why is my Isoquinolinyl Sulfonate dimerizing?

A: This typically occurs when Transmetallation is blocked .[1] If the boronic acid cannot transfer its aryl group to the Palladium center (due to steric bulk or low nucleophilicity), the IsoQ-Pd-OTf intermediate accumulates. Two of these species can disproportionate to form IsoQ-Pd-IsoQ and Pd(OTf)2, eventually eliminating to form the dimer.[1]

Q: How do I fix this "Stalled Cycle"?

A: You must accelerate the Transmetallation step.[1]

  • Switch Bases: If using Carbonate (

    
    ), switch to Potassium Fluoride (KF)  or Cesium Fluoride (CsF) .[1] The high lattice energy of the Fluoride-Boron bond activates the boronic acid more effectively than carbonates, forcing transmetallation to occur before the electrophile can dimerize [3].
    
  • Water Content: Ensure a controlled amount of water (e.g., THF:Water 10:1).[1] Completely anhydrous conditions often shut down the formation of the reactive boronate species (Ar-B(OH)3-).[1]

Q: Is my solvent causing the reduction?

A: Check if you are using alcohols (MeOH, EtOH, iPrOH).[1] Alcohols can act as hydride sources, reducing the IsoQ-Pd-OTf to IsoQ-H (hydrodehalogenation) or promoting reductive dimerization.

  • Recommendation: Switch to non-protic polar solvents like 1,4-Dioxane or Toluene/Water mixtures.[1]

Optimized Protocol for Isoquinolinyl Sulfonates

Based on the suppression of both pathways, the following protocol is recommended as a starting point for high-fidelity coupling.

Reagents & Stoichiometry
ComponentEquivalentsNotes
Isoquinolinyl Sulfonate 1.0 equivLimiting reagent.[1]
Boronic Acid 1.2 – 1.5 equivSlight excess to account for minor protodeboronation.[1]
Catalyst 2–5 mol%Pd(dppf)Cl2[1]·DCM (Robust against N-coordination).[1]
Base 3.0 equivK3PO4 (Solid) or KF (if sterically hindered).[1]
Solvent 0.2 M1,4-Dioxane / Water (4:1) .
Step-by-Step Workflow
  • Charge Solids: Add Isoquinolinyl Sulfonate, Boronic Acid, and Base to the reaction vial.

  • Solvent Prep: In a separate vessel, sparge the Dioxane/Water mixture with Argon for 20 minutes.

  • Transfer: Syringe the degassed solvent into the reaction vial.

  • Catalyst Addition: Under a counter-flow of Argon, add the Pd catalyst quickly. Cap immediately.

  • Thermal Cycle: Heat to 80–90°C.

    • Note: Isoquinolinyl triflates are thermally sensitive; do not exceed 100°C unless necessary.[1]

  • Workup: If IsoQ-IsoQ is observed, repeat with Slow Addition of the Boronic Acid (dissolved in degassed dioxane) via syringe pump over 1 hour.

Decision Matrix: Logic Flow

Use this logic flow to determine your next experimental move.

OptimizationLogic Start Analyze Crude LCMS Check Major Byproduct? Start->Check ArAr Ar-Ar (Oxidative) Check->ArAr Nucleophile Dimer IsoIso IsoQ-IsoQ (Reductive) Check->IsoIso Electrophile Dimer Hydrol IsoQ-OH (Hydrolysis) Check->Hydrol Sulfonate Loss Fix1 1. Sparge Solvent (20m) 2. Add HCOOK (10%) ArAr->Fix1 Fix2 1. Switch Base to KF 2. Increase Water Ratio IsoIso->Fix2 Fix3 1. Use Anhydrous Solvent 2. Switch to K3PO4 (Anhydrous) Hydrol->Fix3

Figure 2: Troubleshooting decision tree based on crude reaction analysis.

References

  • Miller, W. D., et al. (2007).[1] "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development.

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting." Yoneda Labs Technical Resources.

  • Molander, G. A., & Ellis, N. (2002).[1] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

  • Adamo, C., et al. (2006).[1] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society.[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Analysis of C16H13NO3S

For distribution to: Researchers, scientists, and drug development professionals. Editorial Foreword In the landscape of modern analytical chemistry, particularly within pharmaceutical and metabolic research, the precise...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Editorial Foreword

In the landscape of modern analytical chemistry, particularly within pharmaceutical and metabolic research, the precise and unambiguous characterization of small molecules is paramount. The molecular formula C16H13NO3S represents a scaffold that could belong to a multitude of compounds, from fluorescent probes to potential drug candidates or their metabolites. The analytical challenge, therefore, is not merely to detect a compound of this composition but to confirm its identity with irrefutable evidence, distinguish it from isobaric interferences, and lay the groundwork for complete structural elucidation.

This guide eschews a one-size-fits-all template. Instead, it is structured to walk you through the logical and scientific decision-making process an experienced analytical scientist would follow. We will begin by defining the analytical problem posed by C16H13NO3S, then delve into a comparative analysis of high-resolution mass spectrometry (HRMS) platforms, and finally, contextualize the power of HRMS by comparing it to other orthogonal analytical techniques. The causality behind experimental choices is emphasized, ensuring that this document serves not just as a protocol, but as a training tool for critical analytical thinking.

The Analytical Challenge: Defining the Unknown in C16H13NO3S

The molecular formula C16H13NO3S presents several analytical hurdles that necessitate a high-resolution approach. With a nominal mass of 299 g/mol , the potential for isobaric interferences—other compounds with the same nominal mass but different elemental compositions—is significant in complex matrices like biological fluids or synthetic reaction mixtures.

Furthermore, this formula can correspond to various isomers. For instance, 8-Anilino-1-naphthalenesulfonic acid (ANS) and 5-Anilinonaphthalene-1-sulfonic acid are both fluorescent probes with the formula C16H13NO3S.[1][2][3][4] While they share the same exact mass, their chemical properties and biological activities may differ significantly. Therefore, the primary objective is to move beyond nominal mass and determine the precise elemental composition, which is the domain of HRMS.

Key Analytical Questions for C16H13NO3S:

  • Elemental Composition Confirmation: Can we confidently confirm the elemental formula as C16H13NO3S and not, for example, C15H11N3O3 or another isobaric combination?

  • Isomer Differentiation: Can we distinguish between different structural isomers of C16H13NO3S?

  • Sensitivity and Quantification: Can we detect and quantify this compound at low concentrations, which is often a requirement in pharmaceutical and biological studies?[5]

  • Structural Elucidation: What information can we gather to piece together the molecule's three-dimensional structure?

A Comparative Guide to HRMS Platforms for C16H13NO3S Analysis

High-resolution mass spectrometry achieves its power by providing extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm).[6] This level of precision allows for the confident determination of a molecule's elemental composition.[7][8][9] The three most prominent HRMS technologies are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).

Instrument Technology Overview
  • Time-of-Flight (TOF) Mass Spectrometry: TOF analyzers separate ions based on the time it takes for them to travel a fixed distance.[10] Lighter ions travel faster and reach the detector first. TOF instruments are known for their high acquisition speed, making them well-suited for coupling with fast chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC).[10]

  • Orbitrap Mass Spectrometry: The Orbitrap analyzer traps ions in an electrostatic field and their axial oscillation frequency is converted into a mass-to-charge ratio.[6] Orbitrap instruments offer a strong balance of high resolution, mass accuracy, and dynamic range.[11]

  • Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry: FT-ICR-MS operates by trapping ions in a magnetic field where they orbit at a frequency dependent on their mass-to-charge ratio.[6][12] This technique provides the highest resolving power and mass accuracy currently available.[6][13][14]

Performance Comparison for C16H13NO3S Analysis

The choice of HRMS platform depends on the specific analytical goal. For the routine confirmation of the elemental composition of a synthesized C16H13NO3S compound, any of these instruments would be suitable. However, for more demanding applications, the differences become critical.

Performance Metric Quadrupole Time-of-Flight (Q-TOF) Orbitrap Fourier Transform Ion Cyclotron Resonance (FT-ICR)
Resolving Power Up to 60,000Up to 240,000 (and higher on some models)[6]>1,000,000[6]
Mass Accuracy < 5 ppm< 3 ppm (typically < 1 ppm with internal calibration)[15]< 1 ppm (often sub-ppm)[6]
Scan Speed Very Fast (up to hundreds of spectra/second)Fast (up to ~22 Hz)[11]Slower
Cost


$

Primary Application for C16H13NO3S High-throughput screening, routine confirmationConfident elemental composition determination, metabolomicsAnalysis of highly complex mixtures, structural elucidation of challenging unknowns

Expert Insight: For a drug development professional, an Orbitrap or a high-end Q-TOF instrument offers the best balance of performance and practicality for routine analysis of compounds like C16H13NO3S.[11][16] The exceptional resolution of FT-ICR is often reserved for the most challenging research questions where distinguishing between very closely related isobaric species is necessary.[12]

Experimental Workflow: From Sample to Confirmed Formula

The following protocol outlines a self-validating system for the analysis of a sample suspected to contain a compound with the molecular formula C16H13NO3S using a UHPLC-HRMS system.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Serial Dilution: Perform a serial dilution of the stock solution to create working solutions at concentrations ranging from 1 µg/mL to 1 ng/mL. This is crucial for determining the limit of detection (LOD) and limit of quantification (LOQ).

  • Matrix Spiking (for biological samples): If analyzing in a complex matrix (e.g., plasma, urine), spike the matrix with known concentrations of a certified reference standard of a C16H13NO3S isomer to assess matrix effects and recovery.

UHPLC-HRMS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is a good starting point for a molecule with the polarity of C16H13NO3S.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a standard mobile phase for electrospray ionization in positive mode.

    • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Mass Spectrometry Parameters (Orbitrap Example):

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be tested to determine the optimal ionization efficiency.

    • Full Scan (MS1):

      • Resolution: 120,000[11]

      • Scan Range: m/z 100-1000

      • AGC Target: 1e6

      • Maximum Injection Time: 50 ms

    • Data-Dependent MS/MS (dd-MS2):

      • Resolution: 30,000

      • Isolation Window: 1.2 m/z

      • Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40) to generate a rich fragmentation spectrum.

Data Analysis and Validation
  • Exact Mass Extraction: Extract the ion chromatogram for the theoretical exact mass of [C16H13NO3S+H]+ (299.06161 Da) with a narrow mass window (e.g., ± 5 ppm).

  • Elemental Composition Calculation: Utilize the instrument software's formula calculator. The high mass accuracy should yield C16H13NO3S as the top hit with a low ppm error.[17]

  • Isotopic Pattern Matching: Compare the experimentally observed isotopic pattern with the theoretical pattern for C16H13NO3S. The presence and relative abundance of the 13C, 15N, 18O, and 34S isotopes provide an additional layer of confirmation.

  • Fragment Ion Analysis (MS/MS): The fragmentation pattern provides structural information. For example, the loss of SO3 (79.9568 Da) would be a characteristic fragmentation for a sulfonic acid group.

Workflow for HRMS Analysis of C16H13NO3S

HRMS Workflow for C16H13NO3S Sample Sample Preparation (Dissolution, Dilution) UHPLC UHPLC Separation (C18 Column, Gradient Elution) Sample->UHPLC Inject HRMS HRMS Detection (Full Scan & dd-MS2) UHPLC->HRMS Elute DataProcessing Data Processing (Exact Mass, Isotope Pattern) HRMS->DataProcessing Acquire Data Confirmation Formula Confirmation (C16H13NO3S) DataProcessing->Confirmation Validate Elucidation Structural Elucidation (MS/MS Fragmentation) DataProcessing->Elucidation Analyze Fragments

Caption: A streamlined workflow for the analysis of C16H13NO3S using UHPLC-HRMS.

HRMS in Context: Comparison with Orthogonal Analytical Techniques

While HRMS is a powerful tool for elemental composition determination, it is often part of a larger analytical toolkit for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise three-dimensional structure of a molecule.[18][19][20] It provides information about the connectivity of atoms and their spatial relationships.

  • Strengths: Unambiguous structure determination, detailed information on stereochemistry.[18][21]

  • Weaknesses: Lower sensitivity compared to MS, requires larger sample amounts (micrograms to milligrams), and can be time-consuming.[19][22]

Synergy with HRMS: HRMS provides the elemental formula, which is a critical starting point for interpreting complex NMR spectra.[23]

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides an atomic-resolution three-dimensional structure.[24][25][26] It is considered the most definitive method for structural determination.[24]

  • Strengths: Provides the absolute atomic arrangement in the solid state.[24][27]

  • Weaknesses: Requires a high-quality single crystal of sufficient size, which can be challenging to grow. The structure in the crystalline state may not always represent the conformation in solution.

Synergy with HRMS: HRMS confirms the elemental composition of the molecule that has been crystallized.

Decision Tree for Small Molecule Characterization

Analytical Technique Selection Start Analytical Goal ElementalComp Elemental Composition? Start->ElementalComp HRMS High-Resolution Mass Spectrometry ElementalComp->HRMS Yes Structure 3D Structure? ElementalComp->Structure No HRMS->Structure NMR NMR Spectroscopy Structure->NMR No Crystal Crystalline Solid? Structure->Crystal Yes End Complete Characterization NMR->End Crystal->NMR No Xray X-ray Crystallography Crystal->Xray Yes Xray->End

Caption: A decision-making guide for selecting analytical techniques for small molecules.

Conclusion and Future Perspectives

High-resolution mass spectrometry is an indispensable tool for the analysis of small molecules like C16H13NO3S. Its ability to provide rapid and accurate elemental composition confirmation is unparalleled. When coupled with chromatographic separation and tandem mass spectrometry, HRMS offers significant insights into a molecule's structure.

For the modern researcher, the choice is not about which technique is "best," but rather how to intelligently integrate HRMS with other powerful methods like NMR and X-ray crystallography to build a comprehensive and irrefutable analytical dossier. As HRMS instrumentation continues to improve in resolution, speed, and sensitivity, its role in accelerating drug discovery and development will only become more prominent.

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Comparative

Unraveling the Molecular Architecture: A Comparative Guide to the Structural Determination of Isoquinolin-4-yl 4-methylbenzenesulfonate

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), formulation development, and patentability are built. The subject of this guide, Isoquinolin-4-yl 4-methylbenzenesulfonate, also known as isoquinolin-4-yl tosylate, is a compound of interest within medicinal chemistry, where the isoquinoline scaffold is a privileged structure.[1]

This guide provides an in-depth comparison of methodologies for determining its molecular structure. While a publicly available single-crystal X-ray diffraction (SCXRD) structure for Isoquinolin-4-yl 4-methylbenzenesulfonate could not be located during our comprehensive search of crystallographic databases, this absence presents a valuable opportunity. It allows us to explore the "gold standard" technique of SCXRD using closely related structures as exemplars and to compare its utility with powerful alternative and complementary techniques that are indispensable when ideal crystals are elusive.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for obtaining the atomic arrangement of a crystalline solid.[2][3] It provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. The unparalleled precision of this technique makes it the most trusted source for structural verification.[4]

The SCXRD Workflow: A Self-Validating System

The process of SCXRD is a meticulous workflow, where each step is designed to ensure the final structural model is a faithful representation of the molecule.

SCXRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth (e.g., Vapor Diffusion) Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction (Mo or Cu source) Mounting->Diffractometer Cryo-cooling Integration Data Integration (Intensities) Diffractometer->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Phase Problem Refinement Refinement (Least-Squares) Solution->Refinement Initial Model Validation Validation & CIF Refinement->Validation Final Model Method_Comparison cluster_attributes SCXRD SCXRD Sample Sample Requirement SCXRD->Sample Single Crystal (>100 µm) Resolution Resolution SCXRD->Resolution Atomic (<1 Å) Info Information Output SCXRD->Info 3D Coordinates Packing Time Experiment Time SCXRD->Time Hours to Days MicroED MicroED MicroED->Sample Nanocrystals / Powder (ng scale) MicroED->Resolution Atomic (<1 Å) MicroED->Info 3D Coordinates Packing MicroED->Time Minutes to Hours NMR Solution & Solid-State NMR NMR->Sample Solution or Powder (mg scale) NMR->Resolution Connectivity / Proximity NMR->Info Connectivity Conformation (solution) NMR->Time Minutes to Hours Computational Computational (DFT) Computational->Sample In Silico Model Computational->Resolution Theoretical Atomic Computational->Info Predicted 3D Coordinates Energetics Computational->Time Hours to Days

Sources

Safety & Regulatory Compliance

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